molecular formula C10H4BrF2NO3 B13693962 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid

5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13693962
M. Wt: 304.04 g/mol
InChI Key: CAYQYZJWXGFNBM-UHFFFAOYSA-N
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Description

5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid: is a heterocyclic compound that features an isoxazole ring substituted with a 5-bromo-2,4-difluorophenyl group and a carboxylic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the (3+2) cycloaddition reaction of nitrile oxides with alkynes or alkenes. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve the optimization of the synthetic route to ensure high yield and purity. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions: 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology and Medicine: It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic Acid
  • 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
  • 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylate

Comparison: Compared to similar compounds, 5-(5-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can enhance its biological activity and selectivity, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H4BrF2NO3

Molecular Weight

304.04 g/mol

IUPAC Name

5-(5-bromo-2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H4BrF2NO3/c11-5-1-4(6(12)2-7(5)13)9-3-8(10(15)16)14-17-9/h1-3H,(H,15,16)

InChI Key

CAYQYZJWXGFNBM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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